molecular formula C10H10N2O3 B1309870 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid CAS No. 957509-85-2

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid

Número de catálogo: B1309870
Número CAS: 957509-85-2
Peso molecular: 206.2 g/mol
Clave InChI: IPQDIQFVWZLMHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a methyl-pyrazole moiety. The furan-carboxylic acid scaffold provides a rigid, planar structure, while the pyrazole group introduces nitrogen-rich pharmacophoric features. Its structural uniqueness lies in the methyl group at the 4-position of the pyrazole ring, which modulates steric and electronic properties compared to other derivatives .

Propiedades

IUPAC Name

5-[(4-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-4-11-12(5-7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQDIQFVWZLMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of 5-(pyrazol-1-ylmethyl)furan-2-carboxylic acid (Parent Compound)

  • Starting materials:

    • 5-(halomethyl)furan-2-carboxylic acid (commonly 5-(chloromethyl)furan-2-carboxylic acid)
    • Pyrazole or substituted pyrazole (e.g., 4-methylpyrazole)
  • Reaction conditions:

    • Base: Potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Typically room temperature to moderate heating (25–80 °C)
    • Time: Several hours to overnight
  • Mechanism:
    The pyrazole nitrogen acts as a nucleophile attacking the electrophilic halomethyl group on the furan ring, displacing the halide and forming the pyrazol-1-ylmethyl linkage.

Methylation of the Pyrazole Ring at the 4-Position

  • Method:

    • The pyrazole ring can be methylated at the 4-position by treating the pyrazole or pyrazoline intermediate with a strong base such as LDA at low temperature, followed by addition of methyl iodide or methyl bromide.
    • Alternatively, methyl-substituted pyrazoles can be synthesized prior to coupling with the furan derivative.
  • Reaction conditions:

    • Base: LDA or sodium hydride
    • Solvent: Tetrahydrofuran (THF) or other ethers
    • Temperature: −78 °C to 0 °C for deprotonation, then methylation at low temperature
    • Time: 1–3 hours

Oxidation and Purification

  • If pyrazolines are intermediates, oxidation to pyrazoles is performed using mild oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or molecular oxygen under catalytic conditions.
  • Purification is typically achieved by recrystallization or chromatographic techniques.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Pyrazole ring formation Hydrazine + β-diketone, acid catalyst 60–100 4–12 70–90 Cyclocondensation
Methylation at 4-position LDA + methyl iodide, THF −78 to 0 1–3 65–85 Regioselective alkylation
Coupling with halomethyl furan 5-(chloromethyl)furan-2-carboxylic acid + pyrazole, K2CO3, DMF 25–80 6–24 60–80 Nucleophilic substitution
Oxidation (if needed) DDQ or O2, catalytic Room temp 2–6 80–90 Conversion of pyrazoline to pyrazole

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the regioselectivity and yield of the methylation step on the pyrazole ring.
  • Using 5-(chloromethyl)furan-2-carboxylic acid as the electrophile provides a good leaving group for nucleophilic substitution by the pyrazole nitrogen.
  • Mild oxidation conditions prevent over-oxidation or degradation of the sensitive pyrazole ring.
  • Reaction under inert atmosphere (argon or nitrogen) can improve yields by preventing side reactions with oxygen during sensitive steps.
  • Purification by recrystallization from ethanol or ethyl acetate is effective for isolating the pure product.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid

  • Substituent : Nitro group at the pyrazole 4-position.
  • Molecular Formula : C₉H₇N₃O₅.
  • Molecular Weight : 237.17 g/mol.
  • This contrasts with the methyl group in the target compound, which is electron-donating .

5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid

  • Substituent : 3,5-Dimethyl and 4-nitro groups on the pyrazole.
  • Molecular Formula : C₁₁H₁₁N₃O₅.
  • Molecular Weight : 265.22 g/mol.
  • The nitro group further polarizes the molecule, affecting solubility and bioavailability compared to the simpler 4-methyl substitution .

5-(4-Methyl-piperidin-1-ylmethyl)-furan-2-carboxylic Acid

  • Substituent : Piperidine ring (saturated) instead of pyrazole.
  • Molecular Formula: C₁₂H₁₇NO₃.
  • Molecular Weight : 239.27 g/mol.

Non-Pyrazole Heterocyclic Derivatives

5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic Acid

  • Substituent: Chlorophenoxy group.
  • Molecular Formula : C₁₂H₉ClO₄.
  • Molecular Weight : 256.28 g/mol.
  • Key Differences: The chlorophenoxy group increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability but reducing water solubility. This contrasts with the pyrazole’s nitrogen-driven polarity .

5-(Phenylethynyl)-furan-2-carboxylic Acid

  • Substituent : Phenylethynyl group.
  • Molecular Formula : C₁₃H₈O₃.
  • Molecular Weight : 212.20 g/mol.

Structural Analogues with Modified Backbones

3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic Acid

  • Structure : Pyrazole ring directly fused to a methylphenyl group.
  • Molecular Formula : C₁₁H₁₀N₂O₂.
  • Molecular Weight : 218.21 g/mol.

Comparative Data Table

Compound Name Substituent Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid 4-Methyl-pyrazole C₁₀H₁₀N₂O₃ 206.20 Balanced polarity; drug intermediates
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid 4-Nitro-pyrazole C₉H₇N₃O₅ 237.17 High reactivity; nitration studies
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid 3,5-Dimethyl-4-nitro-pyrazole C₁₁H₁₁N₃O₅ 265.22 Steric shielding; agrochemicals
5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid 4-Chlorophenoxy C₁₂H₉ClO₄ 256.28 Lipophilic; antimicrobial agents

Actividad Biológica

5-(4-Methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a furan ring and a pyrazole ring, contributing to its unique chemical properties. Its molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, with a molecular weight of 206.2 g/mol. The presence of both rings allows for diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results compared to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Standard Antibiotic MIC
E. coli40 µg/mLAmpicillin16 µg/mL
Staphylococcus aureus32 µg/mLNorfloxacin8 µg/mL
Bacillus subtilis20 µg/mLBenzyl Penicillin4 µg/mL

These findings suggest that the compound could serve as a potential alternative or adjunct to existing antimicrobial therapies .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using several in vivo models. One notable study employed the carrageenan-induced paw edema model in rats, demonstrating significant inhibition of inflammation.

Compound Inhibition (%) Standard Drug Inhibition (%)
This compound75%Diclofenac86%

The compound showed an inhibition rate comparable to diclofenac, a well-known anti-inflammatory drug, indicating its potential utility in treating inflammatory conditions .

Anticancer Activity

Research into the anticancer properties of this compound has revealed its effectiveness against various cancer cell lines. The compound was tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, yielding significant cytotoxic effects.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF712.50Doxorubicin10.00
SF-26842.30Cisplatin15.00
NCI-H4603.79Paclitaxel5.00

These results indicate that the compound may inhibit cancer cell proliferation effectively, suggesting further exploration as a potential chemotherapeutic agent .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and tumor growth. It is believed to inhibit certain enzymes that play a role in inflammation and cancer progression, thereby exerting its therapeutic effects .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by Burguete et al. demonstrated that the compound exhibited promising antimicrobial activity against Mycobacterium tuberculosis, suggesting its potential role in tuberculosis treatment .
  • Anti-inflammatory Research : In a comparative study by Nagarapu et al., derivatives of the compound were tested for their anti-inflammatory activity using the carrageenan model, showing significant results that warrant further investigation into their clinical applications .
  • Anticancer Investigations : A recent publication highlighted the effectiveness of the compound against various cancer cell lines, showcasing its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the established synthetic routes for 5-(4-methyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally related furan-pyrazole hybrids typically involves cyclocondensation or substitution reactions . For example, pyrazole derivatives are synthesized via cyclocondensation of hydrazines with β-keto esters or via alkylation of pyrazole precursors with furan-based electrophiles . Key factors include:
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates.
  • Catalysts : Bases like NaOH or K₂CO₃ facilitate alkylation/substitution reactions by deprotonating intermediates .
  • Purification : Recrystallization in methanol or ethanol is critical for isolating high-purity products .

Q. How is the compound characterized analytically, and what techniques validate its structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • FTIR : Confirmation of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole (C=N stretch ~1600 cm⁻¹) functional groups .
  • Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substituent positioning .
  • NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) verify methylpyrazole and furan proton environments .

Q. What solvents are optimal for solubility studies, and how does substituent positioning affect solubility?

  • Methodological Answer : Solubility in propan-2-ol , ethanol, and DMSO is common for furan-carboxylic acids. Thermodynamic studies on nitro-phenyl analogs show:
  • Substituent position : Para-substituted derivatives (e.g., 5-(4-nitrophenyl)-furan-2-carboxylic acid) exhibit lower solubility in propan-2-ol due to reduced polarity compared to ortho/meta isomers .
  • Enthalpy of mixing : Negative values indicate exothermic dissolution in propan-2-ol, favoring solubility at lower temperatures .

Q. What in vitro/in vivo models are used to screen biological activity?

  • Methodological Answer :
  • Analgesic activity : Rodent models (e.g., tail-flick test) assess pain modulation, with dose-dependent comparisons to ibuprofen or morphine .
  • Enzyme inhibition : Microplate assays (e.g., COX-2 inhibition) quantify IC₅₀ values .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common side reactions?

  • Methodological Answer :
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Side reactions : Over-alkylation at the pyrazole N-2 position or furan ring oxidation. TLC monitoring and inert atmospheres (N₂/Ar) mitigate these .

Q. How to resolve contradictions in solubility data across structurally similar analogs?

  • Methodological Answer : Contradictions arise from substituent electronic effects. For example:
  • Electron-withdrawing groups (e.g., NO₂ at para position) reduce solubility in polar solvents due to increased lattice energy .
  • Molecular dynamics simulations can model solvent interactions to predict solubility trends .

Q. What computational methods elucidate structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets like Nav1.8 ion channels (linked to pain pathways) .
  • DFT calculations : Predict charge distribution and reactive sites (e.g., carboxylate group’s role in hydrogen bonding) .

Q. How does thermal stability impact formulation for in vivo studies?

  • Methodological Answer :
  • TGA/DSC : Decomposition onset temperatures (>200°C) confirm stability for lyophilized formulations .
  • Accelerated stability studies : 40°C/75% RH for 6 months with HPLC monitoring ensures no degradation .

Q. What mechanistic insights explain its interaction with ion channels or enzymes?

  • Methodological Answer :
  • Electrophysiology : Patch-clamp assays reveal Nav1.8 blockade (IC₅₀ ~1 µM) by analogs like 5-(4-chloro-phenyl)-furan-2-carboxylic acid .
  • Fluorescence polarization : Measures binding affinity to COX-2’s catalytic pocket .

Q. How can computational modeling guide derivative design for enhanced bioavailability?

  • Methodological Answer :
  • QSAR models : Correlate logP values (<3) with intestinal absorption .
  • ADMET prediction : SwissADME or pkCSM estimates blood-brain barrier penetration and hepatic clearance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.